3-amino-N-(4-fluorophenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-amino-N-(4-fluorophenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H16FN3OS2 and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-amino-N-(4-fluorophenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as FDI-6, is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-e]pyridine core with several functional groups that influence its biological activity. The presence of a fluorine atom in the phenyl ring enhances its electronic properties, potentially affecting its reactivity and interaction with biological targets.
Molecular Formula
- C : 19
- H : 11
- F : 4
- N : 3
- O : 1
- S : 2
Research indicates that compounds like FDI-6 exhibit a range of biological activities through various mechanisms:
- Inhibition of Oncogenic Pathways : FDI-6 has been identified as a FOXM1 inhibitor. FOXM1 is a transcription factor implicated in cancer progression. Inhibition of FOXM1 leads to increased apoptosis and reduced migration in cancer cells, particularly in laryngeal carcinoma and triple-negative breast cancer (TNBC) models .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against certain viral infections. Heterocycles similar to FDI-6 have been shown to inhibit viral replication by targeting specific viral enzymes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of FDI-6:
Case Study 1: Anticancer Effects in TNBC
A study published in the International Journal of Molecular Sciences highlighted the anticancer effects of FDI-6 on TNBC. The compound was shown to significantly reduce cell viability at low concentrations (IC50 = 7 µM), induce apoptosis, and inhibit cell migration. Mechanistic studies revealed that FDI-6 disrupts FOXM1-mediated transcriptional activation, leading to cell cycle arrest and senescence in cancer cells .
Case Study 2: Effects on Laryngeal Carcinoma
In another investigation, FDI-6 demonstrated potent inhibitory effects on laryngeal carcinoma cell lines. The compound downregulated FOXM1 expression, resulting in increased apoptosis rates and diminished invasive capabilities of the cancer cells. This suggests that targeting FOXM1 with FDI-6 could be a viable therapeutic strategy for treating aggressive forms of cancer.
Discussion
The biological activity of FDI-6 underscores its potential as a therapeutic agent in oncology and possibly virology. Its ability to inhibit critical pathways involved in cancer progression makes it a candidate for further research and development.
Eigenschaften
IUPAC Name |
6-amino-N-(4-fluorophenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS2/c22-11-6-8-12(9-7-11)24-20(26)19-18(23)17-16(15-5-2-10-27-15)13-3-1-4-14(13)25-21(17)28-19/h2,5-10H,1,3-4,23H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRJOWKOVILAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CC=CS4)C(=C(S3)C(=O)NC5=CC=C(C=C5)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.